molecular formula C20H19ClN2O4S B2718315 N-[(2-chlorophenyl)methyl]-5-methyl-4-[methyl(phenyl)sulfamoyl]furan-2-carboxamide CAS No. 1207016-49-6

N-[(2-chlorophenyl)methyl]-5-methyl-4-[methyl(phenyl)sulfamoyl]furan-2-carboxamide

Cat. No.: B2718315
CAS No.: 1207016-49-6
M. Wt: 418.89
InChI Key: KQYYKXHZINEDCF-UHFFFAOYSA-N
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Description

N-[(2-chlorophenyl)methyl]-5-methyl-4-[methyl(phenyl)sulfamoyl]furan-2-carboxamide is a synthetic organic compound that belongs to the class of furan carboxamides This compound is characterized by the presence of a furan ring substituted with various functional groups, including a chlorobenzyl group, a methyl group, and a phenylsulfamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-chlorophenyl)methyl]-5-methyl-4-[methyl(phenyl)sulfamoyl]furan-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Furan Ring: Starting from a suitable precursor, the furan ring can be synthesized through cyclization reactions.

    Introduction of the Chlorobenzyl Group: This step might involve a nucleophilic substitution reaction where a chlorobenzyl halide reacts with the furan ring.

    Addition of the Methyl Group: Methylation can be achieved using methylating agents such as methyl iodide in the presence of a base.

    Attachment of the Phenylsulfamoyl Group: This step could involve the reaction of the furan derivative with a phenylsulfonyl chloride in the presence of a base to form the sulfamoyl linkage.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, solvent recycling, and catalytic processes.

Chemical Reactions Analysis

Types of Reactions

N-[(2-chlorophenyl)methyl]-5-methyl-4-[methyl(phenyl)sulfamoyl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions might involve the use of reducing agents like lithium aluminum hydride.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical agent.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(2-chlorophenyl)methyl]-5-methyl-4-[methyl(phenyl)sulfamoyl]furan-2-carboxamide depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-[(2-chlorophenyl)methyl]-5-methyl-4-[methyl(phenyl)sulfamoyl]furan-2-carboxamide: can be compared with other furan carboxamides and sulfonamide derivatives.

    This compound: is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which can impart distinct properties such as enhanced stability, specific binding affinity, and unique reactivity profiles.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-5-methyl-4-[methyl(phenyl)sulfamoyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O4S/c1-14-19(28(25,26)23(2)16-9-4-3-5-10-16)12-18(27-14)20(24)22-13-15-8-6-7-11-17(15)21/h3-12H,13H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQYYKXHZINEDCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)C(=O)NCC2=CC=CC=C2Cl)S(=O)(=O)N(C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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